Cas no 54384-48-4 (2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol)
54384-48-4 structure
Product Name:2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol
Numero CAS:54384-48-4
MF:C12H27NO6
MW:281.345884561539
CID:1588656
PubChem ID:108584
Update Time:2025-04-21
2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2',2''-(Nitrilotris(ethane-2,1-diyloxy)trisethanol)
- Ethanol, 2,2',2''-(nitrilotris(2,1-ethanediyloxy))tris-
- 2,2',2''-[nitrilotris(ethane-2,1-diyloxy)]triethanol
- 2,2',2''-[nitrilotris(2,1-ethanediyloxy)]tris-ethanol
- JUDCDFBFKBQQMA-UHFFFAOYSA-N
- 2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol
- Ethanol, 2,2',2''-[nitrilotris(2,1-ethanediyloxy)]tris-
- W-111088
- 2-(2-{BIS[2-(2-HYDROXYETHOXY)ETHYL]AMINO}ETHOXY)ETHANOL
- AMY37706
- 54384-48-4
- 2-(2-{Bis[2-(2-hydroxyethoxy)ethyl]amino}ethoxy)ethan-1-ol
- DTXSID70865840
- 2,2',2''-[Nitrilotris(ethane-2,1-diyloxy)trisethanol
- SCHEMBL1463983
- 2,2',2''-((Nitrilotris(ethane-2,1-diyl))tris(oxy))tris(ethan-1-ol)
- NS00089362
- 2,2',2''-{Nitrilotris[(ethane-2,1-diyl)oxy]}tri(ethan-1-ol)
- EINECS 259-136-6
- AKOS015894682
- 2,2',2''-((nitrilotris(ethane-2,1-diyl))tris(oxy))triethanol
- 2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol
-
- Inchi: 1S/C12H27NO6/c14-4-10-17-7-1-13(2-8-18-11-5-15)3-9-19-12-6-16/h14-16H,1-12H2
- Chiave InChI: JUDCDFBFKBQQMA-UHFFFAOYSA-N
- Sorrisi: O(CCO)CCN(CCOCCO)CCOCCO
Proprietà calcolate
- Massa esatta: 281.18391
- Massa monoisotopica: 281.184
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 19
- Conta legami ruotabili: 15
- Complessità: 144
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 91.6A^2
- XLogP3: -2.2
Proprietà sperimentali
- Densità: 1.146
- Punto di ebollizione: 432°C at 760 mmHg
- Punto di infiammabilità: 215°C
- Indice di rifrazione: 1.491
- PSA: 91.62
2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol Letteratura correlata
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
54384-48-4 (2,2',2''-[nitrilotris(ethane-2,1-diyloxy)trisethanol) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso